2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid is a complex organic compound primarily used in scientific research. It is known for its unique structure, which includes an amino group, an aza group, and a dinitrile group, making it a versatile compound for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:
Formation of the dinitrile intermediate: This step involves the reaction of suitable precursors under controlled conditions to form the dinitrile group.
Introduction of the amino group: The amino group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Coupling with phenoxyacetic acid: The final step involves coupling the intermediate with phenoxyacetic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the dinitrile group or other functional groups within the molecule.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further research and applications .
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)propionic acid
- 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)butyric acid
Uniqueness
Compared to similar compounds, 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid stands out due to its specific functional groups and structural configuration. These features provide unique reactivity and interaction profiles, making it particularly useful for specialized research applications .
Eigenschaften
Molekularformel |
C13H10N4O3 |
---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-[4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H10N4O3/c14-5-11(16)12(6-15)17-7-9-1-3-10(4-2-9)20-8-13(18)19/h1-4,7H,8,16H2,(H,18,19)/b12-11-,17-7? |
InChI-Schlüssel |
YVNRTMSCNOYYLL-JYARQQABSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)OCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.